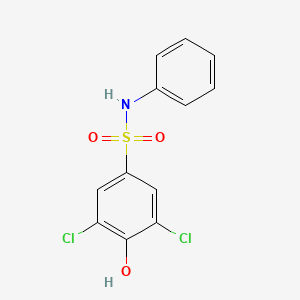![molecular formula C18H15N3O2 B14484431 Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate CAS No. 65880-42-4](/img/structure/B14484431.png)
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst . The reaction is carried out in glacial acetic acid or hydrochloric acid under reflux conditions . The resulting product is then esterified with ethyl chloroformate to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to reduce reaction times and improve yields . Additionally, the use of nanoparticles as catalysts has been investigated to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carbonyl derivatives.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a component in redox flow batteries.
Mécanisme D'action
The primary mechanism of action of ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate involves DNA intercalation . The planar structure of the compound allows it to insert between DNA base pairs, disrupting the DNA helix and inhibiting processes vital for DNA replication . This mechanism is responsible for its anticancer and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure.
NCA0424: A synthetic derivative with high DNA binding affinity.
B-220: Another synthetic derivative with significant multidrug resistance modulating activity.
Uniqueness
Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate is unique due to its specific ester functional group, which can influence its solubility and reactivity compared to other indoloquinoxaline derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
65880-42-4 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
ethyl 6-methylindolo[2,3-b]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H15N3O2/c1-3-23-18(22)11-8-9-13-14(10-11)19-16-12-6-4-5-7-15(12)21(2)17(16)20-13/h4-10H,3H2,1-2H3 |
Clé InChI |
FFGUEKHAPZIOBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)N=C3C(=N2)C4=CC=CC=C4N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


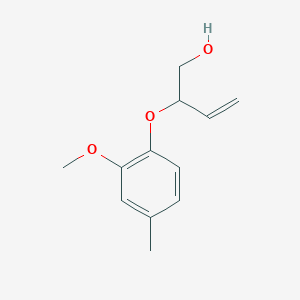
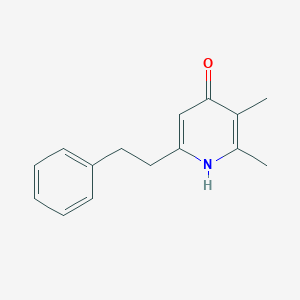

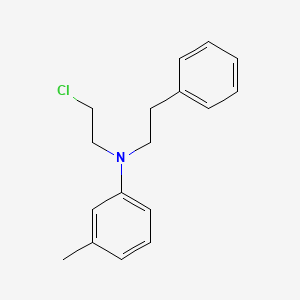
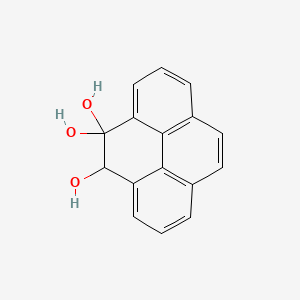
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)
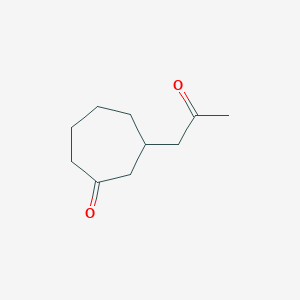
![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
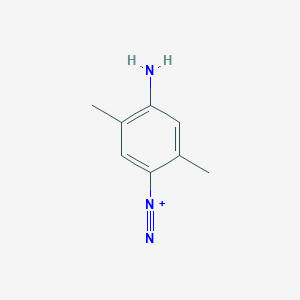
![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
